molecular formula C17H15FN4O2S B5483017 5-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B5483017
M. Wt: 358.4 g/mol
InChI Key: DQWLXYIXDOJVIH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . The specific molecular structure analysis for the compound you mentioned is not available in the literature I found.

Mechanism of Action

1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Future Directions

1,3,4-Thiadiazole derivatives have shown significant therapeutic potential and are the subject of considerable growing interest for designing new antitumor agents . The development of new, effective drugs and anticancer strategies using these compounds is a promising future direction .

Properties

IUPAC Name

(4-ethylthiadiazol-5-yl)-[3-(2-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-2-13-16(25-21-19-13)17(23)22-8-7-14-11(9-22)15(20-24-14)10-5-3-4-6-12(10)18/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLXYIXDOJVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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